(S)-4-((1,5-Dioxo-1,5-bis((2-oxooctadecyl)oxy)pentan-2-yl)amino)-4-oxobutanoic acid
Description
Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate is a synthetic compound that belongs to the class of glutamate derivatives. These compounds are often used in various scientific and industrial applications due to their unique chemical properties.
Properties
Molecular Formula |
C45H81NO9 |
|---|---|
Molecular Weight |
780.1 g/mol |
IUPAC Name |
4-[[(2S)-1,5-dioxo-1,5-bis(2-oxooctadecoxy)pentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(47)37-54-44(52)36-33-41(46-42(49)34-35-43(50)51)45(53)55-38-40(48)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,46,49)(H,50,51)/t41-/m0/s1 |
InChI Key |
ANNQRIFHAOLXAM-RWYGWLOXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)COC(=O)CC[C@@H](C(=O)OCC(=O)CCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)COC(=O)CCC(C(=O)OCC(=O)CCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate typically involves the esterification of L-glutamic acid with dioctadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioctadecyl-N-(3-carboxypropanoyl)-L-glutamic acid, while reduction may produce dioctadecyl-N-(3-hydroxypropanoyl)-L-glutamate.
Scientific Research Applications
Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membrane dynamics and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Dioctadecyl-N-(3-carboxypropanoyl)-L-aspartate: Similar in structure but with an aspartate backbone.
Dioctadecyl-N-(3-carboxypropanoyl)-L-lysine: Contains a lysine backbone, offering different chemical properties.
Uniqueness
Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate is unique due to its specific combination of a glutamate backbone with dioctadecyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
